Mercaptoacetonitrile

Description

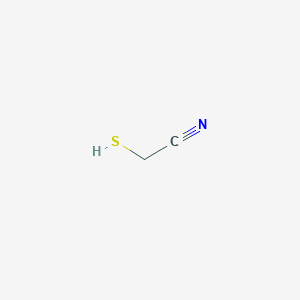

Structure

2D Structure

3D Structure

Properties

CAS No. |

54524-31-1 |

|---|---|

Molecular Formula |

C2H3NS |

Molecular Weight |

73.12 g/mol |

IUPAC Name |

2-sulfanylacetonitrile |

InChI |

InChI=1S/C2H3NS/c3-1-2-4/h4H,2H2 |

InChI Key |

SUBFDLZTGLXJHJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)S |

Origin of Product |

United States |

Theoretical and Computational Investigations of Mercaptoacetonitrile

Advanced Quantum Chemical Characterization of Molecular Structure and Stability

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules, including their equilibrium geometry and reaction energetics. unipd.itrsc.org

Coupled-Cluster (e.g., CCSD(T)) Methodologies for Energetic Predictions

Coupled-cluster methods, particularly CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations), are considered highly reliable for predicting molecular energies and are often used as a benchmark reference in electronic structure theory. d-nb.inforesearchgate.netmpg.de For Mercaptoacetonitrile and other C2H3NS isomers, CCSD(T) calculations with quadruple zeta-quality basis sets have been employed to predict energies reliably. d-nb.inforesearchgate.netresearchgate.net These calculations can include minor contributions such as scalar relativistic effects and extrapolation to the complete basis set limit, often obtained using second-order many-body perturbation theory. d-nb.inforesearchgate.netresearchgate.net

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure, primarily the ground state, of many-body systems like atoms and molecules. wikipedia.orgmdpi.com DFT provides an efficient and often reliable approach to calculate ground state properties such as electron density, total energy, and molecular structure. mdpi.com Ground-state geometries of molecular systems, including this compound, are frequently optimized using DFT methods. diva-portal.orgresearchgate.net For instance, the B3LYP functional with appropriate basis sets is commonly used for geometry optimization. researchgate.net

Conformational Landscape Analysis and Intramolecular Hydrogen Bonding Elucidation

This compound is known to exist in different conformers. Computational studies have revealed that this compound has two conformers with a calculated energetic separation. d-nb.inforesearchgate.net Microwave spectroscopy, augmented by quantum chemical calculations (e.g., CCSD and MP2 levels), has identified two conformers, denoted SC (synclinal) and AP (anti-periplanar), based on the H-S-C-C chain of atoms. nih.gov Relative intensity measurements indicate that the SC conformer is lower in energy than the AP conformer by approximately 3.8(3) kJ/mol. nih.gov

Intramolecular hydrogen bonding plays a significant role in stabilizing molecular conformations. uva.escsic.es For this compound, the strength of the intramolecular hydrogen bond between the thiol (SH) and cyano (CN) groups has been estimated to be around 2.1 kJ/mol. nih.gov This type of interaction is crucial in determining the conformational landscape and stability of the molecule. nih.govuva.escsic.es

Table 1: Relative Energies and Intramolecular Hydrogen Bond Strength of this compound Conformers

| Conformer | Relative Energy (kJ/mol) | Intramolecular H-Bond Strength (kJ/mol) | Reference |

| SC | 0.0 (reference) | ~2.1 | nih.gov |

| AP | 3.8(3) | - | nih.gov |

Isomeric Interconversion Pathways and Thermochemical Analysis (e.g., C2H3NS Isomers)

The C2H3NS stoichiometry encompasses multiple isomers, with this compound (HS–CH2–CN) being one of the most thermodynamically stable, alongside methyl isothiocyanate (CH3–NCS) and methyl thiocyanate (B1210189) (CH3–SCN). d-nb.inforesearchgate.netresearchgate.net Theoretical studies have investigated the potential energy surface of these C2H3NS species. d-nb.inforesearchgate.net The three most stable isomers exhibit similar energy values, differing by only a few kJ/mol, which are significantly lower than those of other C2H3NS species (more than 85 kJ/mol). d-nb.inforesearchgate.netresearchgate.net While no experimental data are available for the isomerization reactions of C2H3NS family members, such processes are considered potentially important for photochemical reactions in solid noble gases. d-nb.inforesearchgate.net

Table 2: Relative Energies of Most Stable C2H3NS Isomers (CCSD(T) predictions)

| Isomer | Relative Energy (kJ/mol) (Approximate) | Reference |

| This compound | 0.0 (reference) | d-nb.inforesearchgate.netresearchgate.net |

| Methyl Isothiocyanate | Few kJ/mol higher | d-nb.inforesearchgate.netresearchgate.net |

| Methyl Thiocyanate | Few kJ/mol higher | d-nb.inforesearchgate.netresearchgate.net |

Predictive Modeling of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting spectroscopic signatures, which are crucial for the experimental detection and identification of molecules. d-nb.inforesearchgate.netresearchgate.net

Derivation of Rotational Constants and Related Spectroscopic Parameters

Rotational constants are fundamental spectroscopic parameters derived from molecular geometry and mass distribution, providing unique fingerprints for molecular identification in the gas phase. dcu.iebris.ac.uk For this compound, spectroscopic properties, including rotational constants, have been derived using coupled-cluster or density functional theory. d-nb.inforesearchgate.netresearchgate.net Experimental rotational spectroscopy of this compound has been measured, and these experimental values allow for the estimation of the precision of theoretical predictions. nih.govd-nb.inforesearchgate.net Differences between equilibrium and ground-state rotational constants are typically on the order of 0.5%. d-nb.info

Table 3: Example Rotational Constants for this compound Conformers (Calculated/Experimental)

| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Reference |

| SC | Available in literature | Available in literature | Available in literature | nih.govd-nb.inforesearchgate.net |

| AP | Available in literature | Available in literature | Available in literature | nih.govd-nb.inforesearchgate.net |

Anharmonic Vibrational Frequency Calculations and Infrared Absorption Intensity Predictions

Computational studies on this compound (HS-CH₂CN) and its C₂H₃NS isomers have extensively utilized quantum chemical methods, such as coupled-cluster theory and density functional theory (DFT), to derive spectroscopic properties, including anharmonic vibrational frequencies and infrared (IR) absorption intensities. uni.luvulcanchem.com The inclusion of anharmonicities in these calculations is particularly important for accurately predicting vibrational frequencies, as harmonic oscillator models tend to overestimate experimental values. wikipedia.orgwikipedia.org

For the C₂H₃NS family of molecules, which includes this compound, methyl isothiocyanate (CH₃NCS), and methyl thiocyanate (CH₃SCN), theoretical predictions have provided insights into their vibrational spectra. uni.luvulcanchem.com Specifically, infrared absorption intensities and frequencies of overtone and combination bands have been calculated for the most thermodynamically stable isomers. uni.lu Anharmonic vibrational frequencies offer a more realistic representation of molecular vibrations, accounting for the non-uniform spacing of energy levels and the appearance of overtone bands in experimental IR spectra. nih.gov These computational approaches enable the prediction of unique IR spectral peaks, which can be crucial for the identification of different isomers under specific experimental conditions. wikipedia.org

Raman Activity Computations

Similar to IR spectroscopy, computational methods have been employed to determine the Raman scattering activities of this compound and its C₂H₃NS isomers. uni.luvulcanchem.com The computational complexity for determining nonresonant Raman scattering activities within DFT is comparable to that required for vibrational modes. wikipedia.org Studies have shown that predictions of Raman spectra using generalized gradient approximation (GGA) functionals generally exhibit good agreement with experimental data, often overcoming deficiencies observed with local-density approximation (LDA) methods. wikipedia.org

These computational efforts provide valuable theoretical data, including Raman activities, which complement experimental spectroscopic investigations. vulcanchem.com The ability to accurately predict Raman spectra from first principles is highly beneficial for characterizing various materials, as vibrational spectroscopy, including Raman, is a powerful experimental technique in materials research. wikipedia.org

Electronic Excitation Energies and Excited Electronic State Characterization

The electronic properties of this compound and its isomers, particularly their electronic excitation energies and excited electronic state characteristics, have been investigated using computational techniques. uni.luvulcanchem.com These studies aim to characterize how electromagnetic radiation interacts with the system, determining transition rates and probabilities of induced state changes. nucleos.com

Computational methods, such as coupled-cluster and density functional theory, are utilized to predict the energies of excited electronic states. uni.luvulcanchem.com While vertical excitation energies are a primary focus for benchmarking excited-state methods, a comprehensive characterization also involves analyzing transition dipole moments and oscillator strengths, which are crucial for understanding ground-to-excited state transitions. nucleos.com The characterization of excited states can also involve analyzing aspects such as charge transfer, double excitations, and multiconfigurational character. wikipedia.org Concepts like the "excitation number" have been introduced to quantify the number of excited electrons in an electronic transition, providing a clearer assignment of multiply excited states. wikipedia.org

Computational Exploration of Reaction Pathways and Decomposition Mechanisms

Computational chemistry provides powerful tools for exploring the potential energy surfaces of molecules, enabling the identification of reaction pathways and decomposition mechanisms that are difficult to probe experimentally.

Photochemical Decomposition Pathways (e.g., UV-induced)

Computational studies have shed light on the photochemical decomposition pathways of this compound (HS-CH₂C≡N), particularly when exposed to UV radiation. Investigations in argon matrices at cryogenic temperatures have observed the photolytic formation of various products. americanelements.com

Key findings include:

Isomerization: Formation of isocyano products such as this compound's isomer, HS-CH₂-NC, and chloroacetonitrile's isomer, Cl-CH₂-NC. americanelements.com

Fragmentation: Production of compounds resulting from the loss of specific groups:

Loss of the -CN group to form species like thioformaldehyde (B1214467) (CH₂=S). americanelements.com

Loss of the -SH group to form species such as the cyanomethyl radical (H₂C-CN) and cyanoacetylene (B89716) (HC-CN). americanelements.com

Loss of both -CN and -SH groups, leading to the formation of smaller hydrocarbons like methyl radical (CH₃) and methane (B114726) (CH₄). americanelements.com

Bond Cleavage: Quantum chemical computations indicate that the S-H bond in this compound can be easily broken upon electronic excitation, suggesting a primary step in its photochemical decomposition. americanelements.com This is consistent with observations in related molecules like ethanethiol (B150549) (C₂H₅SH), where UV irradiation causes singlet-singlet excitation, leading to S-H bond breakage. github.com

Photochemical processes, generally induced by UV radiation, can accelerate organic syntheses and lead to decomposition of substances, often producing fewer by-products compared to thermal excitation. science-softcon.de The molecular mechanisms of light-induced reactions can involve various processes, including photoionization, photodissociation, photoaddition, and photoisomerization, often proceeding via radical or singlet oxygen mechanisms. nih.gov

Energy Minimization and Transition State Identification in Chemical Transformations

Computational methods are indispensable for energy minimization and identifying transition states in chemical transformations involving this compound. Energy minimization seeks to find stable molecular geometries corresponding to local minima on the potential energy surface. For the C₂H₃NS isomers, including this compound, computational studies have shown that the most thermodynamically stable isomers possess similar energy values. uni.lu

Transition states represent the highest energy points along a reaction pathway, serving as first-order saddle points on the potential energy surface. nih.govfishersci.se Locating these fleeting and unstable states is crucial for understanding reaction mechanisms and predicting kinetic parameters, but it is challenging to observe them experimentally. nih.gov Computational approaches, such as Quasi-Newton algorithms and methods utilizing Hessian matrices, are employed to efficiently optimize transition state structures. nih.govfishersci.se These methods aim to identify the reaction coordinate, along which the energy is maximized, while being a minimum in all other directions. nih.gov Vibrational frequency calculations are routinely used to validate critical points on the potential energy surface, with transition states uniquely characterized by exactly one imaginary vibrational frequency. fishersci.se Recent advancements in computational methods, including those leveraging machine learning and graph neural networks, aim to accelerate the identification of transition state guess structures, significantly reducing the computational cost of ab-initio calculations. fishersci.se

Reaction Mechanisms and Chemical Transformations Involving Mercaptoacetonitrile

Mechanistic Elucidation of Mercaptoacetonitrile Formation Reactions

The synthesis of this compound can proceed via several intricate mechanisms, notably involving ring-opening reactions of heterocycles and radical-radical recombination processes.

This compound and its derivatives are frequently synthesized through nucleophile-assisted ring-opening reactions of heterocyclic compounds. A prominent example involves the conversion of 3-(1,2,3-dithiazolylidene)indolin-2-ones to this compound products mdpi.commdpi.com. These dithiazolylidene derivatives, often derived from Appel's salt, undergo ring opening when treated with nucleophiles such as sodium hydride mdpi.commdpi.comencyclopedia.pub. This transformation is a classic illustration of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, where a nucleophilic attack initiates the scission of a heterocyclic ring, leading to the formation of cyano-containing compounds encyclopedia.pub. This mechanistic pathway highlights the strategic use of strained or reactive heterocycles as precursors for the controlled generation of this compound functionalities.

The formation of this compound (HSCH₂CN) can also occur through radical-radical recombination, particularly within complex chemical mixtures. Research into the electrical discharge chemistry of acetonitrile (B52724) (CH₃CN) and hydrogen sulfide (B99878) (H₂S) has identified this compound as a product researchgate.net. The underlying mechanism for its formation in these conditions is inferred to involve the recombination of radical species, followed by the elimination of molecular hydrogen researchgate.netscribd.com. This process is consistent with general radical chemistry principles, where highly reactive carbon radicals can undergo recombination to form more stable molecules fujifilm.com. The efficiency of such recombination events can be influenced by phenomena like the "cage effect," where radicals formed within a solvent cage may recombine before diffusing into the bulk solution wikipedia.org.

Nucleophile-Assisted Ring Opening Mechanisms in Heterocycle Conversions

Reactivity Patterns and Transformation Pathways of this compound

This compound's structure, featuring both a thiol and a nitrile group, endows it with diverse reactivity, enabling its participation in various synthetic transformations.

This compound readily engages in covalent bond-forming reactions, including substitution, addition, and cyclization. For instance, it has been utilized in substitution reactions for the preparation of cyanomethyl thioesters, reacting with acyl chlorides in the presence of pyridine (B92270) tandfonline.com. In addition reactions, this compound, often generated in situ, can add to activated alkynes such as substituted acetylenic nitriles (RC≡CCN) acs.org. This initial addition can then be followed by an intramolecular annulation (cyclization) of the resulting vinylic thioethers, leading to the formation of cyclic compounds acs.org. The compound's ability to undergo dealkylative intercepted rearrangement reactions of sulfur ylides to yield α-mercaptoacetonitrile derivatives further showcases its versatility in constructing complex molecular architectures rsc.org.

This compound frequently plays a pivotal role as an intermediate, especially when generated in situ, within multi-component reactions (MCRs) and cascade sequences. Its transient existence and subsequent reaction without isolation contribute significantly to the efficiency and atom economy characteristic of these convergent synthetic methodologies organic-chemistry.orgscielo.bracsgcipr.orgfrontiersin.org. A notable example is its in situ formation and subsequent addition to substituted acetylenic nitriles, where it acts as an intermediate that immediately undergoes further cyclization (annulation) to yield more elaborate structures acs.org. This highlights this compound's utility in streamlined synthetic routes where multiple bond-forming steps occur in a single reaction vessel.

The involvement of this compound in chemical reactions can lead to specific regiochemical and stereochemical outcomes. Regioselectivity refers to the preferential formation of one constitutional isomer over others, while stereoselectivity describes the preferential formation of one stereoisomer masterorganicchemistry.commasterorganicchemistry.commsu.edu. While the general principles governing these selectivities are well-understood in organic chemistry masterorganicchemistry.commasterorganicchemistry.commsu.edu, specific transformations involving this compound have demonstrated high levels of control. For instance, certain this compound-mediated transformations in aqueous solution have been reported to proceed with complete stereoselectivity dntb.gov.ua. Furthermore, investigations into halocyclization reactions involving this compound derivatives have explored and defined their regiochemical and stereochemical preferences lookchem.com. The observed selectivity in these reactions is often a complex interplay of the reaction mechanism, the steric and electronic properties of the reactants, and the reaction conditions masterorganicchemistry.com.

Role as an Intermediate in Multi-Component or Cascade Reactions

Mechanistic Studies Employing Advanced Methodologies (e.g., Kinetics, Isotope Effects)

Mechanistic studies in chemistry aim to elucidate the step-by-step molecular pathway by which a chemical reaction proceeds, often involving the determination of rate-determining steps and the characterization of transition states d-nb.infolibretexts.org. Advanced methodologies such as kinetic analysis and kinetic isotope effects (KIEs) are indispensable tools for gaining these insights libretexts.orgnih.gov. While general principles and applications of these methodologies are well-established, specific detailed research findings employing kinetics and isotope effects directly on the reaction mechanisms of this compound itself are not extensively documented in the readily available literature.

The rate constant () is a proportionality constant in the rate law, characteristic of a specific reaction under given conditions (e.g., temperature, pressure, solvent) libretexts.org. Its value does not change as the reaction progresses under constant conditions libretexts.org. Analyzing the temperature dependence of rate constants can also yield activation energies, providing insights into the energy barrier that must be overcome for the reaction to occur ebsco.com.

Kinetic Isotope Effects (KIEs) as Mechanistic Probes Kinetic isotope effects (KIEs) involve observing the change in the reaction rate when one or more atoms in a reactant are replaced by their heavier isotopes libretexts.orgwikipedia.orgprinceton.edu. This phenomenon arises primarily from differences in the vibrational frequencies of bonds involving the isotopes, which in turn affect the zero-point energies of the molecules in the ground state and at the transition state libretexts.orgwikipedia.orgprinceton.edu. The ratio of rate constants for the reactions involving the lighter isotope () and the heavier isotope () defines the KIE () wikipedia.org.

KIEs are categorized into two main types:

Primary Kinetic Isotope Effects (PKIEs): These occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step wikipedia.orgprinceton.eduyoutube.com. Large PKIEs (e.g., values typically between 1 and 7 or 8 for hydrogen/deuterium (B1214612) substitution) indicate that the bond involving the isotope is undergoing significant changes (cleavage or formation) at the transition state libretexts.orgwikipedia.orgyoutube.com.

Secondary Kinetic Isotope Effects (SKIEs): These are observed when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step, but its presence indirectly affects the reaction rate libretexts.orgwikipedia.orgyoutube.com. SKIEs are generally smaller than PKIEs but can still provide valuable information about changes in hybridization, steric effects, or hyperconjugation in the transition state libretexts.orgwikipedia.orgyoutube.com. For example, secondary deuterium isotope effects at the α-carbon can help distinguish between SN1 and SN2 reaction pathways wikipedia.org.

The interpretation of KIEs helps in understanding the nature of the rate-limiting step, the geometry of the transition state, and the extent of bond changes during the reaction nih.govwikipedia.orgprinceton.edu. For instance, an inverse KIE (where ) can occur if a pre-equilibrium step preceding the rate-determining step has an inverse equilibrium isotope effect wikipedia.org.

This compound-Specific Studies While the broader application of kinetics and isotope effects is crucial for understanding reaction mechanisms, specific studies detailing the kinetic parameters or isotope effects for chemical transformations directly involving this compound (HSCH₂CN) in a mechanistic context are not widely reported. Research on this compound has largely focused on its spectroscopic properties, conformational analysis, and potential presence in astrochemical environments d-nb.infoacs.orgresearchgate.net. For instance, studies have investigated the rotational spectrum of this compound and its deuterated analog (DSCH₂CN) to understand its conformational composition and intramolecular hydrogen bonding, noting proton tunneling interactions between low-lying torsional levels acs.orgresearchgate.net. However, these are studies of molecular properties and dynamics, not kinetic investigations of its chemical reactions.

In the context of its synthesis, this compound has been identified as a product, such as in the conversion of 1,2,3-dithiazole derivatives mdpi.com. However, the mechanistic details of these formation reactions, specifically involving kinetic or isotope effect studies on this compound itself, are not detailed in the provided search results.

Data Tables Due to the absence of specific kinetic rate constants or isotope effect data for this compound's reaction mechanisms in the search results, no data tables can be generated for this subsection.

Advanced Spectroscopic Characterization Techniques for Mercaptoacetonitrile Research

High-Resolution Microwave Spectroscopy for Rotational Structure and Conformational Isomerism

High-resolution microwave spectroscopy is a powerful technique for determining the exact molecular structure, accurate dipole moments, internal rotation barriers, and conformational preferences of molecules in the gas phase. This method excels in providing highly precise structural data, as rotational constants derived from spectra are inversely related to molecular moments of inertia and are extremely sensitive to bond lengths, angles, and torsional angles hparchive.comkent.edu.

For mercaptoacetonitrile, microwave spectroscopy can be used to identify and characterize its stable conformers. By cooling molecules to very low rotational temperatures (e.g., ~5 K) in a supersonic expansion, intermolecular interactions are minimized, allowing for the study of isolated molecular conformations kent.edu. The observation of tunneling splittings in the rotational spectrum can provide information about the potential energy surface governing conformational changes, such as internal rotation of the thiol group relative to the cyano group kent.edu. For instance, similar studies on N-methyl-2-aminoethanol have successfully characterized multiple conformational species and determined spectroscopic constants, including 14N-nuclear hyperfine coupling constants and methyl internal rotation barriers, which are then used to benchmark quantum chemical calculations frontiersin.org. This approach would be similarly valuable for this compound, enabling researchers to map its conformational landscape and understand the energy barriers between different structural arrangements.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Anharmonic Corrections

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for molecular fingerprinting and understanding the vibrational modes of this compound. These methods provide complementary information about molecular vibrations: FT-IR is sensitive to anti-symmetric vibrations that induce a change in the dipole moment, while Raman spectroscopy is active for symmetric vibrations that alter molecular polarizability nih.gov. Combining both techniques offers a comprehensive characterization of the compound's vibrational landscape nih.govmdpi.com.

For this compound, FT-IR and Raman spectra would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H, C≡N, C-S, and S-H bonds. These unique "fingerprints" are crucial for identification and purity assessment. Furthermore, advanced research often involves the application of anharmonic corrections to theoretical vibrational spectra, which significantly improves the accuracy of assignments for fundamental, overtone, and combination bands researchgate.netrsc.org. This is achieved by comparing experimental spectra with theoretical calculations that explicitly include anharmonicity effects, often using methods like second-order vibrational perturbation theory (VPT2) researchgate.net. This level of detail allows for a deeper understanding of the molecule's potential energy surface and the intricacies of its vibrational dynamics.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Excited State Dynamics

Electronic absorption and fluorescence spectroscopy are vital for investigating the electronic transitions and excited state dynamics of this compound. Electronic absorption spectroscopy involves the excitation of electrons from lower energy states to higher energy states upon absorption of photons, typically in the ultraviolet-visible (UV-Vis) region libretexts.org. The resulting spectrum provides information about the energy levels of the electronic states and the allowed transitions between them.

Photoelectron Spectroscopy (e.g., Gas Phase) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure Probing

Photoelectron Spectroscopy (PES) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful tools for probing the electronic structure of molecules, offering insights into both occupied and unoccupied electronic states. PES, particularly gas-phase UV photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), measures the kinetic energies of ejected electrons upon irradiation with monochromatic photons libretexts.orgkhanacademy.org. This allows for the determination of the binding energies of electrons in different molecular orbitals, providing a direct mapping of the occupied electronic states, from valence electrons to core electrons libretexts.orgkhanacademy.org.

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that analyzes the absorption of X-rays near the absorption edge of a specific element ptb.delibretexts.org. This technique is sensitive to the density of unoccupied electronic states within the band structure and provides information about chemical binding states, molecular orientations, and bonding characteristics ptb.dekit.edursc.org. For this compound, NEXAFS at the sulfur, nitrogen, or carbon K-edges could reveal details about the bonding environment of these atoms and the nature of their unoccupied orbitals. Both PES and NEXAFS are crucial for a complete understanding of this compound's electronic configuration and how it influences its chemical behavior.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignments and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry, and advanced NMR techniques provide detailed information about the structure, dynamics, and interactions of molecules solubilityofthings.com. For this compound, various NMR experiments can be employed to assign its complex structure and study dynamic processes.

Beyond basic 1D ¹H and ¹³C NMR, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. COSY reveals correlations between coupled nuclei, aiding in the identification of neighboring protons, while HSQC establishes relationships between protons and heteronuclei like ¹³C, enabling precise carbon-proton assignments solubilityofthings.com. Dynamic NMR (DNMR) techniques, including 2D EXchange SpectroscopY (EXSY), are particularly useful for observing reversible molecular processes such as conformational changes or restricted rotations libretexts.org. For this compound, DNMR could be used to study the interconversion between different conformers, if such processes occur on the NMR timescale. Furthermore, NMR relaxation methods can characterize faster dynamics (picosecond to nanosecond timescales) of specific molecular segments, providing insights into conformational entropy and molecular flexibility nih.gov. These advanced techniques collectively offer a comprehensive picture of this compound's static and dynamic structural properties.

Mass Spectrometry (MS) Coupled with Chromatographic Separations for Reaction Monitoring and Product Characterization (Research-focused applications)

Mass Spectrometry (MS), especially when coupled with chromatographic separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful analytical tool for reaction monitoring and product characterization in research settings. These hyphenated techniques allow for the separation of complex mixtures into individual components, which are then identified and quantified by their mass-to-charge ratio and fragmentation patterns spectroscopyonline.comlcms.cz.

For this compound, GC-MS or LC-MS can be used to monitor its synthesis reactions, identify intermediates, and characterize final products, including impurities or degradation products. High-resolution, accurate mass (HRAM) MS is particularly valuable as it can determine precise molecular weights, often allowing for the unambiguous assignment of molecular formulas, which significantly aids in identifying unknown substances through database searches spectroscopyonline.comlcms.cz. Targeted approaches like Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), utilize triple quadrupole mass spectrometers to achieve high sensitivity and specificity for quantifying specific compounds within complex matrices by monitoring characteristic precursor and product ion pairs proteomics.com.aumtoz-biolabs.comnih.gov. This makes MS an indispensable tool for tracking the fate of this compound in various chemical transformations and ensuring the purity and identity of research samples.

Applications of Mercaptoacetonitrile in Advanced Organic Synthesis

Mercaptoacetonitrile as a Versatile Synthetic Building Block

The versatility of this compound stems from the reactivity of both its thiol and nitrile groups. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amines, and can also act as a nucleophile or a source of cyanomethyl radicals. mdpi.com Simultaneously, the thiol group can engage in nucleophilic additions, cyclizations, and other sulfur-mediated reactions, making MAN an invaluable synthon for constructing diverse chemical structures. The concept of using such bifunctional molecules as versatile building blocks is central to efficient and diversity-oriented synthesis. msesupplies.comrsc.org

Cyanomethylation reactions, which involve the introduction of a -CH₂CN group, are highly significant in organic synthesis due to the synthetic flexibility of the cyano group. mdpi.com this compound can serve as a direct source for cyanomethyl thioglycosides through aqueous synthesis methods. dntb.gov.ua This highlights its direct involvement in introducing the cyanomethyl moiety, often in conjunction with a sulfur linkage.

Furthermore, the cyanomethyl radical, which can be generated from acetonitrile (B52724) derivatives, is a key intermediate in various cyanomethylation processes. encyclopedia.pub While acetonitrile itself is a common cyanomethyl source, the presence of the thiol group in this compound offers additional avenues for controlled radical generation or nucleophilic attack, potentially leading to novel cyanomethylated products or facilitating site-selective functionalization. For instance, engineered enzymes have been developed to achieve selective C-H cyanomethylation, demonstrating the growing interest in precise control over this transformation. chemrxiv.org The ability to introduce a cyanomethyl group, which can then be further derivatized into other functional groups like carboxylic acids or amines, underscores MAN's role in expanding synthetic pathways. mdpi.com

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical area of research. msesupplies.comfrontiersin.orgmdpi.com this compound, or its derivatives, plays a role in the construction of such rings, particularly oxazoles and thiazoles.

Oxazoles: Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. nih.gov While many methods for oxazole (B20620) synthesis exist, often involving cyclization and oxidation of amino acid derivatives or reactions with acetonitrile as a nitrogen source, mdpi.comorganic-chemistry.orgchemmethod.comekb.eg the specific contribution of this compound lies in its ability to introduce both the nitrogen and a potential sulfur linkage that can be manipulated. The utility of oxazoles as intermediates for new chemical entities in medicinal chemistry has significantly increased. chemmethod.com

Thiazoles: Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. nih.gov The synthesis of thiazoles commonly involves the condensation of α-haloketones with thioamide derivatives (Hantzsch thiazole (B1198619) reaction). nih.gov Mercapto-containing compounds, such as mercaptoacetone, are frequently employed in the synthesis of thiazolines and thiazoles, including in multicomponent reactions like the Asinger synthesis. mdpi.comthieme-connect.comamazonaws.com Given its structure, this compound can be envisioned as a direct or indirect precursor to thiazole rings, where the thiol group provides the sulfur atom and the nitrile group contributes to the nitrogen and carbon framework. For example, the synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles involves this compound, demonstrating its direct incorporation into heterocyclic structures that can be related to thiazole frameworks. researchgate.netmdpi.com

The following table summarizes the general approaches to synthesizing these heterocycles, highlighting the role of mercapto compounds:

| Heterocycle | Key Synthetic Approach (General) | Role of Mercapto Compounds/Nitriles | Relevant Examples/Context |

| Oxazoles | Cyclization/oxidation of amino acid derivatives; reactions with acetonitrile. mdpi.comorganic-chemistry.orgchemmethod.comekb.eg | Acetonitrile as nitrogen source; this compound could provide C-N-S units. mdpi.com | Synthesis from cephalexin (B21000) derivatives. ekb.eg |

| Thiazoles | Condensation of α-haloketones with thioamide derivatives (Hantzsch reaction); Asinger-type reactions. chemmethod.comekb.egnih.govmdpi.comthieme-connect.com | Mercaptoacetone widely used; this compound as a potential sulfur/nitrile source. mdpi.comthieme-connect.commdpi.com | Spirooxindole-fused 3-thiazoline derivatives via Asinger-type reaction. thieme-connect.com |

This compound contributes to the synthesis of complex organic architectures, particularly those incorporating spirooxindole scaffolds. Spirooxindoles are a class of compounds characterized by a spiro center at the C3 position of the oxindole (B195798) ring, linking it to another ring system. These structures are of significant interest due to their presence in various natural products and their diverse biological activities. researchgate.netmdpi.comgoogle.com

Research has demonstrated the synthesis of spirooxindole-fused 3-thiazoline derivatives through one-pot, three-component Asinger-type reactions. While mercaptoacetone is explicitly mentioned as a mercapto-derivative in these syntheses, thieme-connect.com the broader context of synthesizing (2-oxoindolin-3-ylidene)-2-mercaptoacetonitriles directly from 2-oxindoles and Appel's salt, involving this compound, underscores its utility in building such complex structures. researchgate.netmdpi.com These reactions provide highly functionalized products in good yields, showcasing the strategic importance of mercapto-nitrile building blocks in creating intricate molecular frameworks. thieme-connect.com

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazoles, Thiazoles)

Development of New Synthetic Strategies Enabled by this compound Reagents

The unique reactivity profile of this compound, combining the nucleophilic and radical potential of the thiol group with the versatile reactivity of the nitrile group, facilitates the development of novel synthetic strategies. Organic synthesis continuously seeks new methods to construct complex molecules more efficiently and selectively. scripps.edunobelprize.orgnih.gov

This compound, as a reagent, can enable new approaches by:

Facilitating multi-component reactions: Its bifunctional nature makes it suitable for reactions where multiple reactants come together to form a single product, enhancing atom economy and synthetic efficiency. The Asinger-type reactions for spirooxindoles are a prime example where a mercapto-derivative is crucial. thieme-connect.com

Providing a handle for further functionalization: The thiol and nitrile groups can be selectively transformed or derivatized, allowing for the introduction of additional complexity or diverse functionalities into a target molecule. For instance, the cyano group can be hydrolyzed or reduced, while the thiol can be oxidized or alkylated. mdpi.com

Enabling novel cyclization pathways: The proximity of the thiol and nitrile groups can promote intramolecular cyclizations or cascade reactions, leading to the formation of new ring systems that might be challenging to access otherwise. The synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles exemplifies its role in forming new heterocyclic rings. researchgate.netmdpi.com

The ongoing exploration of this compound's reactivity continues to contribute to the invention of new methodologies in organic chemistry, providing access to valuable compounds and pushing the boundaries of synthetic capabilities. nobelprize.org

Catalytic Applications of Mercaptoacetonitrile and Its Derivatives

Mercaptoacetonitrile in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants exist in the same phase, this compound can play a direct role. For instance, this compound (generated in situ) has been reported to participate in nucleophilic conjugate additions to substituted acetylenic nitriles (RC≡CCN), followed by the annulation of the intermediate vinylic thioethers acs.org. This highlights its nucleophilic character, which is crucial for initiating certain transformations. While specific examples of this compound acting as a standalone homogeneous catalyst are less extensively documented compared to its use in ligand design, its inherent reactivity as a thiol and a nitrile makes it a potential reactant or co-catalyst in various systems, particularly those involving thiol-yne reactions acs.org.

This compound-Derived Ligands in Transition Metal Catalysis

The ability of this compound to act as a ligand, particularly through its sulfur and nitrogen atoms, makes it a valuable precursor for designing transition metal catalysts. Transition metal complexes are widely used in catalysis due to their ability to activate substrates and facilitate complex transformations libretexts.org. Ligands play a critical role in tuning the electronic and steric environment around the metal center, thereby influencing catalytic activity, selectivity, and stability libretexts.orgrsc.org.

While direct examples of this compound itself forming stable, catalytically active ligands are less common, its derivatives, especially those incorporating the mercapto and nitrile functionalities, can be envisioned as components of multidentate ligands. For example, nitriles generally act as L ligands (charge-neutral Lewis bases) and are classified as soft in HSAB theory, making them suitable for coordinating with soft transition metals wikipedia.org. The thiol group also readily coordinates to transition metals. The combination of these features in derivatives could lead to novel ligand architectures for various transition metal-catalyzed reactions, such as cross-coupling reactions or asymmetric hydrogenations uniurb.it.

Role in Organocatalytic Transformations

This compound can also participate in organocatalytic transformations, where the catalysis is mediated by small organic molecules rather than metals science.gov. Its thiol group can act as a nucleophile or a proton donor, while the nitrile group can influence acidity or provide a site for further reaction. For instance, this compound has been mentioned in the context of organocatalyzed stereoselective conjugate additions to unprotected and unactivated carbohydrates to activated alkenes or alkynes researchgate.net. Additionally, the in situ generation of sodium this compound has been shown to react with certain compounds to yield thiophene (B33073) derivatives, which then undergo further cyclization, indicating its role in facilitating specific organic transformations core.ac.uk.

Mechanistic Investigations of Catalytic Cycles Involving this compound

Mechanistic studies are crucial for understanding how catalysts function and for designing more efficient systems. Investigations into catalytic cycles involving this compound often focus on the reactivity of its thiol and nitrile groups. For example, in nucleophilic conjugate additions, the high nucleophilicity of the thiolate anion (derived from this compound) is a key factor, often aided by the use of highly electrophilic alkynes acs.org. The reaction mechanism likely involves the formation of intermediate vinylic thioethers, followed by subsequent annulation steps acs.org.

In the context of synthesizing cyanomethyl thioesters, a proposed mechanism involves the formation of an isothiouronium intermediate, which then liberates cyanomethylthiolate. This thiolate can then be attacked by a nucleophile at the carbonyl, leading to the formation of the thioester acs.org. Such detailed mechanistic insights are vital for optimizing reaction conditions and understanding the selectivity observed in this compound-mediated reactions.

Surface Interactions and Heterogeneous Catalysis (if applicable)

While this compound is primarily discussed in homogeneous and organocatalytic contexts, its potential for surface interactions and roles in heterogeneous catalysis is worth considering. Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically solid catalysts interacting with gas or liquid phase reactants libretexts.orgwikipedia.org. The process often involves adsorption of reactants onto the catalyst surface, reaction, and then desorption of products libretexts.org.

Although direct examples of this compound as a heterogeneous catalyst are not widely reported in the provided search results, its chemical properties suggest potential applications. The thiol group can bind to metal surfaces, which is a common interaction in heterogeneous catalysis mdpi.com. For instance, thiols are known to adsorb onto metal surfaces, potentially modifying the surface properties or acting as anchoring points for other catalytic species. If this compound were to be immobilized on a solid support, it could potentially facilitate reactions on a surface, similar to how other sulfur-containing compounds interact with catalysts. However, specific research findings detailing this compound's direct role or surface interactions in heterogeneous catalysis are limited in the provided context.

Supramolecular Chemistry and Molecular Interactions Involving Mercaptoacetonitrile

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Van der Waals)

Mercaptoacetonitrile has been investigated for its capacity to engage in intramolecular non-covalent interactions, particularly hydrogen bonding. Research utilizing microwave spectroscopy and quantum chemical calculations has revealed the presence of intramolecular hydrogen bonding between the thiol (-SH) group and the cyano (-C≡N) group within the this compound molecule acs.org.

Specifically, the strength of this intramolecular hydrogen bond has been estimated to be approximately 2.1 kJ/mol acs.org. This interaction plays a role in defining the conformational preferences of the molecule. Two primary conformers of this compound, denoted as synclinal (SC) and anti-periplanar (AP), have been identified. The synclinal conformer was found to be lower in energy than the anti-periplanar conformer by 3.8(3) kJ/mol, indicating its higher stability acs.org.

| Interaction Type | Description | Strength/Observation | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Between thiol (-SH) and cyano (-C≡N) groups | ~2.1 kJ/mol | acs.org |

Beyond intramolecular interactions, sulfur-containing compounds like this compound can participate in a broader range of non-covalent interactions, including intermolecular hydrogen bonds (e.g., X—H…S where X=C, N, O, S), sulfur bonds (S…Y where Y=N, O, S), and n(S)→π*(C=O) interactions xmu.edu.cn. These sulfur-centered non-covalent interactions are significant in various chemical and biological systems, contributing to the structural and conformational stability of macromolecules such as proteins and peptides xmu.edu.cn. While direct detailed research on π-stacking or specific intermolecular van der Waals interactions involving this compound is less extensively documented, the presence of its nitrile group and the general principles of molecular interactions suggest its potential involvement in such phenomena science.govresearchgate.netacs.org.

This compound within Host-Guest Systems and Complex Formation

Current literature does not extensively detail specific studies on this compound within well-defined host-guest systems or its direct involvement in the formation of supramolecular complexes. However, the inherent chemical properties of this compound, possessing both a thiol group and a nitrile group, suggest a potential for such interactions. The thiol group can act as a hydrogen bond donor or a ligand for metal coordination, while the nitrile group can serve as a hydrogen bond acceptor or a π-electron rich moiety for certain interactions. These functional groups could facilitate its inclusion into various host cavities or its participation in complex formation with suitable molecular partners. The exploration of this compound in such supramolecular architectures represents a promising area for future research, particularly in the design of novel materials or recognition systems.

Self-Assembly Studies and Molecular Recognition Phenomena

Direct investigations focusing on the self-assembly studies and molecular recognition phenomena specifically involving this compound are not widely reported in the current scientific literature acs.org. Nevertheless, the capacity for self-assembly and molecular recognition is often driven by the non-covalent interactions discussed in Section 8.1. Given the ability of this compound to form intramolecular hydrogen bonds acs.org and its potential for intermolecular interactions through its thiol and nitrile functionalities, it could theoretically participate in ordered molecular arrangements. Such phenomena are crucial for creating complex supramolecular structures and for selective binding events. Future studies could explore the design of systems where this compound acts as a building block for self-assembled materials or as a recognition element for specific analytes, leveraging its unique combination of sulfur and nitrogen-containing functional groups.

Role in Dynamic Covalent Chemistry (if reversible bond formation is exploited)

This compound has demonstrated a significant role in dynamic covalent chemistry (DCC), a field that utilizes reversible chemical reactions to create and modify molecular architectures. Its involvement is particularly noted in reversible addition reactions. For instance, this compound, often generated in situ, has been employed in additions to activated alkynes, such as substituted acetylenic nitriles (RC≡CCN). This reaction leads to the formation of intermediate vinylic thioethers, which can then undergo further annulation.

The utility of this compound in these processes stems from the reversible nature of the bond formation, which is a hallmark of dynamic covalent chemistry. DCC allows for the self-correction and adaptation of molecular systems, leading to the formation of thermodynamically stable products and the construction of complex molecular architectures that are challenging to synthesize through traditional irreversible methods. The nucleophilic character of the thiol group in this compound enables its participation in such reversible addition reactions, making it a valuable component in the design and synthesis of dynamic systems.

Astrochemical Significance and Interstellar Medium Studies of Mercaptoacetonitrile

Laboratory Simulation and Astrophysical Detection Methodologies (e.g., CP-FTMW Spectroscopy)

The identification of molecules in the vast expanse of the interstellar medium relies on matching the signals received by radio telescopes with precise laboratory measurements of their rotational spectra. Rotational spectroscopy is a powerful, structure-specific technique that utilizes the unique relationship between a molecule's structure and its rotational frequencies. hmc.edu For a molecule to be detectable via rotational spectroscopy, it must possess a permanent dipole moment, which mercaptoacetonitrile does. acs.org

A particularly effective technique for this purpose is Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy. hmc.edunih.gov This method allows for the rapid acquisition of a broad rotational spectrum in a single measurement, making it ideal for searching for new interstellar molecules. hmc.edunih.gov The process involves sending a short, frequency-swept (chirped) pulse of microwave radiation into a vacuum chamber containing the sample molecules, which are introduced via a supersonic expansion. This pulse polarizes the molecules, and as they relax, they emit a free induction decay (FID) signal. The FID, which contains the rotational signatures of all polarized molecules, is then detected, digitized, and converted into a frequency-domain spectrum using a Fast Fourier Transform (FFT). hmc.edunih.gov

In the laboratory, the rotational spectrum of this compound has been studied in detail. acs.org These studies are often augmented by high-level quantum chemical calculations to accurately predict spectroscopic parameters, which aids in the assignment and interpretation of the experimental spectra. acs.org The data obtained from these laboratory simulations provide the necessary "fingerprints" for astronomers to search for this compound in astrophysical environments like the Atacama Large Millimeter/submillimeter Array (ALMA). acs.org

Table 1: Key Aspects of CP-FTMW Spectroscopy for Astrophysical Detection

| Feature | Description | Relevance to this compound |

| Broadband Coverage | Allows for the simultaneous measurement of a wide range of rotational transitions. | Enables efficient, "blind" searches for the molecule's spectral signature in laboratory and astronomical data. nih.gov |

| High Resolution | Capable of resolving the fine and hyperfine structure of rotational lines. | Provides unambiguous identification and structural information of this compound. hmc.edu |

| High Sensitivity | Can detect molecules at very low concentrations. | Crucial for detecting the potentially low abundances of this compound in the ISM. nih.gov |

| Pulsed Jet Expansion | Cools molecules to very low rotational and vibrational temperatures. | Simplifies the spectrum by populating only the lowest energy levels, making it easier to analyze. |

Proposed Formation Pathways of this compound in Interstellar Environments

The formation of complex organic molecules (COMs) in the ISM is a topic of intense research. researchgate.netnih.gov For this compound, several gas-phase formation pathways have been explored through quantum chemical calculations, involving reactions between molecules known to exist in the interstellar medium. acs.org

One proposed reaction involves the cyanomethyl radical (•CH₂CN) and hydrogen sulfide (B99878) (H₂S). Both of these species have been detected in various interstellar environments. acs.org The reaction is as follows:

•CH₂CN + H₂S → HSCH₂C≡N + H•

Quantum chemical calculations have been employed to investigate the energetics and feasibility of this and other potential formation routes. acs.org Another avenue for the formation of COMs is through radical chemistry occurring on the surfaces of icy dust grains. researchgate.net In these cold, dense environments, molecules can freeze out and, upon exposure to radiation (like UV photons), form radicals. researchgate.netmdpi.com These radicals can then react to form more complex species. researchgate.net While specific studies on the grain-surface formation of this compound are less detailed, the general mechanisms for COM formation suggest it as a plausible pathway. researchgate.netmdpi.com

Comparative Studies with Related Interstellar Isomers (e.g., CH₃SCN, CH₃NCS)

This compound is part of the C₂H₃NS family of isomers, which includes methyl thiocyanate (B1210189) (CH₃SCN) and methyl isothiocyanate (CH₃NCS). researchgate.netresearchgate.netd-nb.info Theoretical studies have been conducted to determine the relative stabilities and spectroscopic properties of these isomers. researchgate.netresearchgate.net

According to high-level coupled-cluster calculations, methyl isothiocyanate, methyl thiocyanate, and this compound are the three most thermodynamically stable isomers of the C₂H₃NS group, with very similar energy values. researchgate.netresearchgate.netd-nb.info This suggests that if one is present in the ISM, the others might be as well. To date, no C₂H₃NS family member has been definitively detected in space, making spectroscopic data for all stable isomers crucial for future astronomical searches. researchgate.netd-nb.info

The astrochemical behavior of these isomers is also informed by the study of their smaller, four-atom [C, H, N, S] counterparts like isothiocyanic acid (HNCS) and thiocyanic acid (HSCN), both of which have been detected in the ISM. d-nb.info The fact that many interstellar molecules have methyl-bearing analogues lends support to the possibility of detecting CH₃NCS, CH₃SCN, or their isomers. d-nb.info

Table 2: Comparison of C₂H₃NS Isomers

| Compound | Formula | Relative Stability | Detection Status in ISM |

| Methyl isothiocyanate | CH₃NCS | Most stable | Not detected d-nb.info |

| Methyl thiocyanate | CH₃SCN | High stability | Not detected d-nb.info |

| This compound | HSCH₂C≡N | High stability | Not detected acs.orgd-nb.info |

Astrochemical Implications for Complex Organic Molecule Formation

The study of this compound and its potential formation pathways has broader implications for understanding the synthesis of complex organic molecules (COMs) in interstellar space. mdpi.com COMs are defined as organic molecules with six or more atoms and are considered potential precursors to prebiotic molecules like amino acids and nucleobases. mdpi.com

The formation of molecules like this compound, which contains both a sulfur-bearing group (-SH) and a nitrile group (-C≡N), is particularly significant. The nitrile group is a common feature in many identified interstellar molecules and is a key component in the proposed Strecker synthesis of amino acids. The presence of sulfur in molecules like ethanethiol (B150549) (C₂H₅SH), a related compound, is also considered vital for the prebiotic polymerization of amino acids. acs.org

The investigation into how molecules like this compound form—whether in the gas phase through radical-molecule reactions or on the surfaces of icy grains through radiation-induced chemistry—provides fundamental insights into the chemical processes that lead to molecular complexity throughout the cosmos. acs.orgresearchgate.netfrontiersin.org This knowledge helps to build more accurate astrochemical models that can predict the abundances of various COMs and guide future observational searches. rsc.org Ultimately, identifying the pathways to these molecules helps to trace the journey of organic material from diffuse interstellar clouds to star-forming regions and, eventually, to the protoplanetary disks from which new solar systems arise. mdpi.comnih.gov

Advanced Analytical Methodologies for Mercaptoacetonitrile Research and Characterization

Development and Validation of Research-Grade Analytical Procedures for Mercaptoacetonitrile

The development and validation of analytical procedures for this compound are critical for generating reliable and reproducible research data. researchgate.netomicsonline.org This process involves establishing that the performance characteristics of a method meet the requirements for its intended application. omicsonline.org

Specificity and Selectivity Studies in Complex Reaction Mixtures

Specificity and selectivity are crucial parameters in the validation of an analytical method, ensuring that the analyte of interest is accurately measured without interference from other components in the sample matrix. labmanager.comresearchgate.netut.ee Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com Selectivity refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.org

In the context of this compound research, complex reaction mixtures are common. Therefore, analytical methods must be able to distinguish this compound from starting materials, solvents, by-products, and other potential impurities. This is often achieved by comparing the analysis of blank samples (containing all components except the analyte) with samples spiked with this compound. lew.ro The absence of interfering signals in the blank at the retention time or characteristic signal of this compound indicates method specificity. ut.ee

Table 1: Key Considerations for Specificity and Selectivity Studies

| Parameter | Description | Relevance to this compound Research |

| Interference Testing | Analysis of blank matrix samples from at least six independent sources to ensure no significant interference with the assay. lew.ro | Essential for accurately quantifying this compound in diverse reaction media or biological matrices. |

| Peak Purity Analysis | In chromatographic methods, this confirms that the peak corresponding to this compound is not co-eluting with other compounds. | Critical for ensuring the measured signal is solely from this compound, especially in complex mixtures with structurally similar compounds. |

| Degradation Studies | Forced degradation of this compound to ensure the method can separate it from its degradation products. researchgate.net | Important for stability-indicating methods and understanding the compound's degradation pathways. |

Determination of Detection Limits and Quantitation Limits for Research Purposes

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics of an analytical method. biopharminternational.comd-nb.info The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. biopharminternational.com The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov

For research purposes, establishing the LOD and LOQ for this compound is crucial for trace analysis and for understanding the lower limits of its reactivity or presence in a given system. d-nb.info These limits are typically determined by analyzing samples with known low concentrations of the analyte or by assessing the signal-to-noise ratio of the analytical instrument. oiv.int

Table 2: Methods for Determining LOD and LOQ

| Method | Description |

| Based on Signal-to-Noise Ratio | The concentration that yields a signal-to-noise ratio of 3:1 is generally accepted for estimating LOD, and 10:1 for LOQ. d-nb.info |

| Based on the Standard Deviation of the Response and the Slope | LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve. |

| Based on the Standard Deviation of the Blank | Involves measuring a number of blank samples and calculating the standard deviation of the responses. oiv.int |

Assessment of Method Robustness and Inter-laboratory Reproducibility in Academic Settings

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. elementlabsolutions.comloesungsfabrik.de In academic research, where experimental conditions can vary slightly, a robust method for this compound analysis is essential for consistent results. labmanager.com Factors that are often varied to test robustness include pH, mobile phase composition, temperature, and flow rate in chromatographic methods. labmanager.comelementlabsolutions.com

Reproducibility refers to the precision of the method when performed in different laboratories. labmanager.com This is a critical aspect for validating a method's utility for broader scientific use, ensuring that findings related to this compound can be independently verified. loesungsfabrik.de Inter-laboratory studies involve multiple laboratories analyzing the same samples to assess the level of agreement in their results. fda.gov

Table 3: Parameters for Robustness and Reproducibility Testing

| Parameter | Typical Variations |

| pH of Mobile Phase | ± 0.2 units |

| Mobile Phase Composition | ± 2% absolute |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 10% |

| Different Analysts | At least two different analysts |

| Different Instruments | At least two different instruments of the same type |

| Different Laboratories | At least two different laboratories |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is a powerful technique for the separation, identification, and purification of components in a mixture. nih.gov In the context of this compound research, various chromatographic methods are employed to isolate the compound from reaction mixtures and to assess its purity. ijpsjournal.comrotachrom.com

High-performance liquid chromatography (HPLC) is a commonly used technique due to its high resolving power and sensitivity. omicsonline.orgnih.gov Gas chromatography (GC) is also applicable, particularly for volatile derivatives of this compound. tricliniclabs.com The choice of chromatographic method depends on the physicochemical properties of this compound and the other components in the sample. omicsonline.org

Purity assessment involves analyzing the sample for the presence of impurities. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. rotachrom.com

Table 4: Common Chromatographic Techniques for this compound Analysis

| Technique | Principle of Separation | Typical Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. omicsonline.org | Separation from non-volatile impurities and purity assessment. |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. tricliniclabs.com | Analysis of volatile derivatives or impurities. |

| Thin-Layer Chromatography (TLC) | Adsorption onto a solid stationary phase. ijpsjournal.com | Rapid qualitative analysis and monitoring of reaction progress. |

Integration of Multi-Modal Analytical Techniques for Comprehensive Data Acquisition and Interpretation

To gain a comprehensive understanding of this compound, it is often necessary to integrate multiple analytical techniques. nih.gov This multi-modal approach provides a more complete picture of the compound's structure, purity, and properties than any single technique could alone. nih.gov

For instance, after separating this compound using a chromatographic technique like HPLC or GC, the eluent can be directed into a mass spectrometer (MS) for molecular weight determination and structural elucidation. solubilityofthings.com This hyphenated technique, such as LC-MS or GC-MS, is extremely powerful for identifying unknown impurities and confirming the identity of the target compound. solubilityofthings.comupo.es

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information, complementing the data obtained from chromatographic and mass spectrometric analyses.

Table 5: Examples of Integrated Analytical Approaches

| Integrated Technique | Information Gained |

| LC-MS/GC-MS | Separation, molecular weight, and structural fragmentation patterns of this compound and its impurities. solubilityofthings.com |

| HPLC with UV-Vis Detection | Separation and quantification based on UV absorbance. |

| Chromatography with NMR Spectroscopy | Isolation followed by detailed structural elucidation. |

Q & A

Q. Q1: What experimental methodologies are recommended for synthesizing mercaptoacetonitrile with high purity and yield?

Methodological Answer: Optimal synthesis involves reacting sodium hydrosulfide (NaSH) with chloroacetonitrile under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C to minimize side reactions (e.g., polysulfide formation) .

- Solvent: Use anhydrous ethanol to enhance solubility and reaction efficiency .

- Purification: Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) followed by characterization via <sup>1</sup>H NMR (δ 2.8 ppm for SCH2, δ 3.3 ppm for CN) and FT-IR (ν 2550 cm<sup>-1</sup> for S-H, ν 2250 cm<sup>-1</sup> for C≡N) .

Q. Q2: How can researchers validate the conformational composition of this compound in the gas phase?

Methodological Answer: Rotational spectroscopy coupled with quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) is ideal. Steps include:

Spectral Acquisition: Use pulsed-jet Fourier-transform microwave spectroscopy to resolve rotational transitions .

Conformer Analysis: Identify syn and gauche conformers via dipole moment orientation and intramolecular hydrogen bonding (S-H···N≡C) .

Energy Comparison: Calculate relative stability (ΔE) between conformers (e.g., syn is 2.3 kJ/mol more stable than gauche) .

Key Data:

Advanced Research Questions

Q. Q3: How do discrepancies in reported rotational constants for this compound arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from differences in experimental resolution (e.g., microwave vs. millimeter-wave spectroscopy) or computational basis sets. To resolve:

Multi-Technique Validation: Cross-validate using microwave spectroscopy and high-level ab initio methods (e.g., CCSD(T)/aug-cc-pVTZ) .

Error Analysis: Quantify uncertainties in centrifugal distortion constants (e.g., ΔJ = 1.2 kHz) and vibrational-rotational coupling .

Comparative Studies: Benchmark against analogous compounds (e.g., CH3SH) to identify systematic errors .

Q. Q4: What quantum chemical approaches are most effective for modeling the intramolecular hydrogen bonding in this compound?

Methodological Answer: Use a hybrid QM/MM approach:

Electronic Structure: Perform DFT calculations (e.g., ωB97X-D/def2-TZVP) to model S-H···N≡C interactions .

Topological Analysis: Apply Quantum Theory of Atoms in Molecules (QTAIM) to confirm bond critical points (ρ ≈ 0.03 a.u.) .

Thermodynamic Parameters: Calculate Gibbs free energy (ΔG ≈ −4.1 kJ/mol) to quantify bonding stability .

Key Findings:

Q. Q5: How can researchers address challenges in reproducing spectral data for this compound across different laboratories?

Methodological Answer: Standardize protocols using:

Calibration: Use internal standards (e.g., <sup>13</sup>C-labeled acetonitrile) for NMR and IR .

Data Reporting: Adhere to COSMOS guidelines for spectral transparency, including raw data deposition in repositories .

Collaborative Trials: Conduct inter-laboratory studies to identify instrument-specific biases (e.g., laser alignment in rotational spectrometers) .

Methodological & Ethical Considerations

Q. Q6: What statistical frameworks are appropriate for analyzing contradictory data in this compound studies?

Methodological Answer: Apply Bayesian inference to quantify confidence intervals:

Prior Distributions: Use historical data (e.g., bond lengths from crystallography databases) .

Likelihood Models: Fit rotational constants with Markov Chain Monte Carlo (MCMC) sampling .

Posterior Analysis: Report 95% credible intervals for key parameters (e.g., B = 5172.3 ± 0.5 MHz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.